molecular formula C22H20N2OS B2672950 (Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(furan-3-yl)acrylonitrile CAS No. 310454-36-5

(Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(furan-3-yl)acrylonitrile

Cat. No.: B2672950
CAS No.: 310454-36-5
M. Wt: 360.48
InChI Key: CPLIDGBVPMXGTM-NDENLUEZSA-N
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Description

(Z)-2-(4-(4-Cyclohexylphenyl)thiazol-2-yl)-3-(furan-3-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-cyclohexylphenyl group at position 4 and a furan-3-yl moiety conjugated via a Z-configuration acrylonitrile linker. This compound is of interest due to its structural motifs, which are associated with biological activity, particularly in anticancer research.

Properties

IUPAC Name

(Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c23-13-20(12-16-10-11-25-14-16)22-24-21(15-26-22)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h6-12,14-15,17H,1-5H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLIDGBVPMXGTM-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=COC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\C4=COC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(furan-3-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 4-cyclohexylphenyl ketone reacts with thiourea and a halogenated compound under acidic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Coupling Reactions: The thiazole and furan rings can be coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.

    Introduction of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a suitable precursor is treated with a cyanating agent like sodium cyanide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiazole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) under appropriate conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or reduced nitrile derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry: Investigated for potential pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The thiazole and furan rings could play a role in binding to biological targets, while the nitrile group might influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Based Acrylonitrile Derivatives

Compound 15: (Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile
  • Structural Differences : Replaces the furan-3-yl group with a benzo[d]thiazol-2-yl moiety and substitutes the cyclohexylphenyl with a 3,4,5-trimethoxyphenyl group.
  • Activity : Exhibits potent anticancer activity with GI50 values ranging from 0.021 to 12.2 μM across 94% of cancer cell lines. The trimethoxy phenyl group enhances electron density, improving interaction with hydrophobic pockets in biological targets .
  • Key Insight : The benzo[d]thiazole moiety may increase π-π stacking interactions, while methoxy groups contribute to solubility and binding affinity.
Compound 8j: 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
  • Structural Differences : Features a urea linker instead of acrylonitrile and includes a chloromethyl-thiazole and trifluoromethylphenyl group.
  • Physicochemical Properties : Molecular weight 412.1; higher polarity due to urea and chloromethyl groups. The trifluoromethyl group increases metabolic stability .
  • Key Insight : Urea derivatives prioritize hydrogen bonding, whereas acrylonitrile-based compounds like the target molecule emphasize electronic conjugation.
Compound 9: (Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile
  • Structural Differences : Substitutes cyclohexylphenyl with fluorophenyl and adds hydroxy/methoxy groups on the aryl ring.
  • The fluorine atom increases electronegativity and bioavailability .

Substituent Effects on Activity and Solubility

Key Observations:

Electron-Donating Groups : Methoxy (Compound 15) and hydroxy groups (Compound 9) improve solubility and target binding via hydrogen bonding.

Lipophilicity : The cyclohexyl group in the target compound enhances membrane permeability compared to fluorophenyl or chloromethyl substituents.

Activity Trade-offs : Benzo[d]thiazole derivatives (Compound 15) show superior anticancer activity but may suffer from higher metabolic clearance due to bulkiness.

Role of Acrylonitrile Linker

The Z-configuration acrylonitrile linker in the target compound enables conjugation between the thiazole and furan moieties, stabilizing the planar structure critical for intercalation or enzyme inhibition. Analogous compounds with urea or triazole linkers (e.g., ) prioritize different interaction modes, such as hydrogen bonding or antioxidant radical scavenging .

Biological Activity

(Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(furan-3-yl)acrylonitrile, with the CAS number 310454-36-5, is a synthetic compound characterized by its complex molecular structure. Its molecular formula is C22H20N2OS, and it has a molar mass of 360.47 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on thiazole derivatives demonstrated that compounds with similar structural motifs showed IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound's thiazole moiety may contribute to antimicrobial properties. Thiazoles are known for their ability to disrupt microbial cell functions, which can lead to bactericidal effects.

Research Findings:
In vitro assays have shown that thiazole derivatives can exhibit antibacterial and antifungal activities. For example, a related compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Neuroprotective Effects

Emerging research suggests that compounds containing furan and thiazole rings may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative processes by influencing neurotransmitter systems or reducing oxidative stress.

Evidence from Studies:
A study highlighted that certain furan-containing compounds exhibited protective effects on neuronal cells exposed to oxidative stress, suggesting a pathway for neuroprotection .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural FeaturePotential Biological Activity
Thiazole RingAnticancer, Antimicrobial
Furan RingNeuroprotective
Cyclic Phenyl GroupEnhances lipophilicity and bioavailability

Q & A

Q. What established synthetic routes and reaction conditions are critical for achieving high Z-isomer selectivity in the synthesis of this compound?

The synthesis typically employs Knoevenagel condensation between 2-(benzothiazol-2-yl)acetonitrile derivatives and aromatic aldehydes. Key conditions include:

  • Catalysts : Piperidine or morpholine in polar aprotic solvents (e.g., DMF, ethanol) to enhance reaction efficiency .
  • Steric and electronic effects : Electron-donating substituents on the aldehyde favor Z-isomer formation, while electron-withdrawing groups may lead to E/Z mixtures .
  • Reaction monitoring : Use HPLC or TLC to track isomer ratios during synthesis .

Q. Which spectroscopic and crystallographic techniques are essential for confirming stereochemical configuration and purity?

  • 1H/13C NMR : NOE (Nuclear Overhauser Effect) experiments distinguish Z/E isomers by spatial proximity of protons (e.g., furan and thiazole protons in the Z-configuration) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally analogous acrylonitrile derivatives .
  • HRMS and RP-HPLC : Validate molecular weight and purity (>95% by HPLC retention time analysis) .

Q. What standardized in vitro assays evaluate anticancer activity, and how are GI50 values interpreted?

  • MTT assay : Measures cell viability across 60-cancer-cell-line panels (e.g., NCI-60). GI50 (50% growth inhibition) values ≤1 μM indicate potent activity, while variations across cell lines highlight selectivity .
  • Dose-response curves : Generated using serial dilutions (0.01–100 μM) over 48–72 hours. Data interpretation requires normalization to untreated controls and statistical validation (e.g., ANOVA) .

Q. How do structural modifications at the cyclohexylphenyl or furan moieties influence initial cytotoxic activity?

  • Cyclohexylphenyl : Enhances lipophilicity, improving membrane permeability. Substitution with bulkier groups (e.g., 4-cyclohexyl vs. 4-phenyl) may reduce GI50 values by 10-fold in leukemia cell lines .
  • Furan-3-yl : Electron-rich heterocycle stabilizes π-π stacking with target proteins. Replacing furan with thiophene decreases activity, suggesting heteroatom specificity .

Advanced Research Questions

Q. What strategies optimize Z/E isomer ratios in sterically hindered acrylonitrile derivatives?

  • Solvent polarity : High-polarity solvents (e.g., DMF) favor Z-isomers by stabilizing transition states .
  • Catalyst modulation : Bulky bases (e.g., DBU) improve Z-selectivity in congested systems via steric steering .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and minimizes thermal isomerization .

Q. How can researchers reconcile contradictory cytotoxicity data across cancer cell lines?

  • Mechanistic profiling : Compare gene expression patterns (e.g., COMPARE analysis) to identify target pathways (e.g., tubulin inhibition vs. kinase modulation) .
  • Resistance assays : Evaluate ATP-binding cassette (ABC) transporter overexpression in resistant cell lines using verapamil as an inhibitor .
  • Metabolic stability : Assess compound degradation in cell culture media via LC-MS to rule out false-negative results .

Q. What computational methods validate target interactions for this compound?

  • Molecular docking : Simulate binding to tubulin’s colchicine site (PDB ID: 1SA0) or CSF-1R kinase (PDB ID: 3LCD) using AutoDock Vina. Key interactions include hydrogen bonds with Thr179 (tubulin) or Lys616 (CSF-1R) .
  • MD simulations : 100-ns trajectories assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) quantify affinity .

Q. How can late-stage functionalization of the thiazole ring expand SAR without compromising stereochemistry?

  • Buchwald-Hartwig amination : Introduce aryl/alkyl groups at the thiazole C4 position using Pd catalysts, preserving Z-configuration .
  • Click chemistry : Azide-alkyne cycloaddition adds triazole moieties to the thiazole’s methyl group for solubility optimization .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the acrylonitrile group during modifications .

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